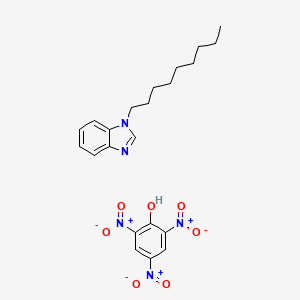
1-nonylbenzimidazole;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-nonylbenzimidazole typically involves the alkylation of benzimidazole with nonyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
2,4,6-trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion. The product is isolated by crystallization from the reaction mixture.
Industrial Production Methods
Industrial production of 1-nonylbenzimidazole follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and automated purification systems to ensure consistent quality.
For 2,4,6-trinitrophenol, industrial production involves large-scale nitration reactors with advanced safety measures to handle the highly reactive and explosive nature of the compound. The product is purified through multiple crystallization steps and is often stored in a moistened state to reduce the risk of detonation .
化学反応の分析
Types of Reactions
1-nonylbenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxylated derivatives.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenols or other partially reduced derivatives.
Nucleophilic Substitution: The nitro groups can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products
Oxidation of 1-nonylbenzimidazole: Produces nonylbenzimidazole oxides or hydroxylated derivatives.
Reduction of 2,4,6-trinitrophenol: Produces aminophenols or other partially reduced products.
科学的研究の応用
1-nonylbenzimidazole;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of dyes, explosives, and as a stabilizer in various chemical processes
作用機序
The mechanism of action of 1-nonylbenzimidazole;2,4,6-trinitrophenol involves its interaction with cellular components. The nonylbenzimidazole moiety can interact with microbial cell membranes, disrupting their integrity and leading to cell death. The 2,4,6-trinitrophenol component can act as an oxidizing agent, causing oxidative stress and damage to cellular components such as proteins and DNA .
類似化合物との比較
Similar Compounds
2,4-dinitrophenol: Similar in structure but with two nitro groups instead of three.
4-nitrophenol: Contains a single nitro group.
2,4,6-trinitrotoluene (TNT): Similar nitroaromatic compound but with a methyl group instead of a hydroxyl group.
Uniqueness
1-nonylbenzimidazole;2,4,6-trinitrophenol is unique due to the combination of the nonylbenzimidazole and trinitrophenol moieties, which confer both antimicrobial and oxidative properties.
特性
分子式 |
C22H27N5O7 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC名 |
1-nonylbenzimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H24N2.C6H3N3O7/c1-2-3-4-5-6-7-10-13-18-14-17-15-11-8-9-12-16(15)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h8-9,11-12,14H,2-7,10,13H2,1H3;1-2,10H |
InChIキー |
OLROSISZZUPWKU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN1C=NC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)


![N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
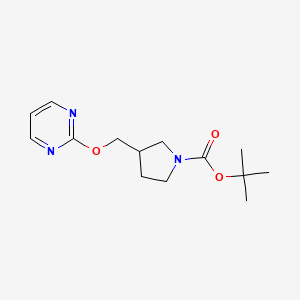
![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)
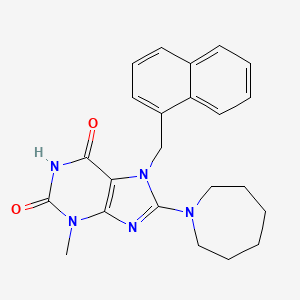
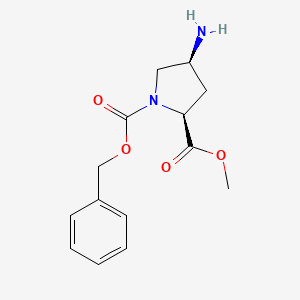
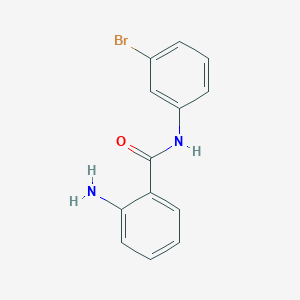
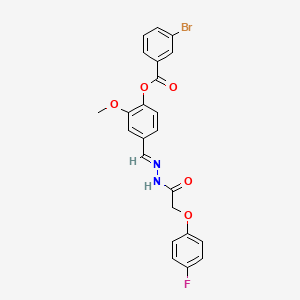

![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)
